
N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide, also known as CMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPI is a piperazine derivative that has been synthesized and studied extensively for its pharmacological properties. In
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide is complex and involves multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue remodeling and repair. Additionally, N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and modulate the immune response. N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide has also been shown to have a neuroprotective effect, which makes it a promising candidate for the treatment of neurological disorders. Additionally, N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide has been shown to have antimicrobial properties, which makes it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide has several advantages for lab experiments. It is a highly pure compound that can be synthesized in high yields. It has also been extensively studied, which makes it a valuable tool for scientific research. However, there are also limitations to the use of N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide in lab experiments. It is a complex compound with multiple pathways of action, which can make it difficult to study. Additionally, the compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide. One area of research is the development of new drugs based on the compound. N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide has shown promising results in the treatment of various diseases, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Another area of research is the study of the compound's mechanism of action. N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide has multiple pathways of action, and further research could lead to a better understanding of how the compound works. Finally, research on the compound's potential use as an antibiotic could lead to the development of new drugs to combat antibiotic-resistant bacteria.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide involves a multi-step process that includes the reaction of 3-chloro-4-methylbenzoyl chloride with piperazine, followed by the reaction of the resulting product with prop-2-enoyl chloride. The final product is obtained through the reaction of the intermediate compound with carboxylic acid. The synthesis of N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide has been optimized to yield high purity and high yields, making it a valuable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have a neuroprotective effect, which makes it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-prop-2-enoylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-3-14(20)18-6-8-19(9-7-18)15(21)17-12-5-4-11(2)13(16)10-12/h3-5,10H,1,6-9H2,2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSPOXVBFNOFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2856394.png)
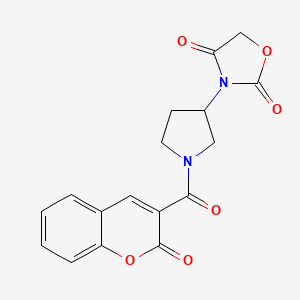

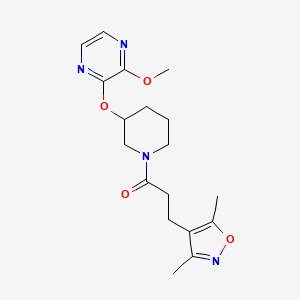
![N-(3-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2856403.png)
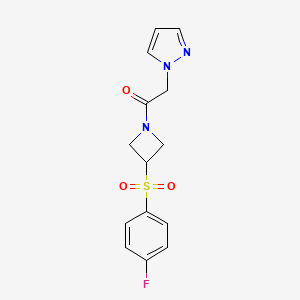
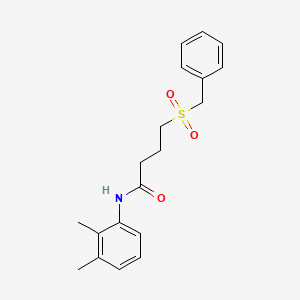
![N-(4-isopropylbenzyl)-2-(1-methyl-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2856407.png)
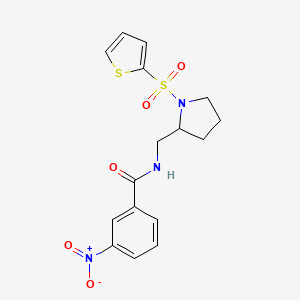
![5-Oxa-2-azaspiro[3.4]octan-7-ol hydrochloride](/img/structure/B2856411.png)
![4-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide](/img/structure/B2856412.png)
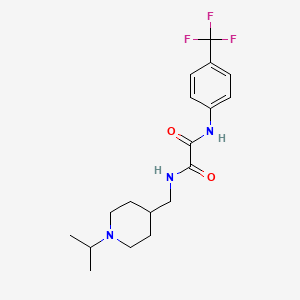
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2856415.png)
![4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide](/img/structure/B2856416.png)